molecular formula C17H25N5 B3822724 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine

1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine

Cat. No. B3822724
M. Wt: 299.4 g/mol
InChI Key: COJOMOYECMBGIM-UHFFFAOYSA-N
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Description

1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine, also known as DMCM, is a chemical compound that belongs to the class of tetrazole derivatives. It has been extensively studied due to its potential applications in scientific research, particularly in the field of neuroscience. DMCM is a GABA-A receptor antagonist that is widely used in laboratory experiments to investigate the mechanisms of action of GABAergic drugs.

Mechanism of Action

1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine acts as a competitive antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. By blocking the binding of GABA to the receptor, 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine reduces the inhibitory effects of GABA and increases neuronal excitability. This leads to the induction of seizures and other neurological effects.
Biochemical and Physiological Effects
1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine has been shown to induce seizures in animal models, which is a result of its antagonistic effects on GABA-A receptors. It has also been shown to increase locomotor activity and decrease anxiety in rodents. Additionally, 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine has been reported to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine is a widely used tool in laboratory experiments due to its ability to induce seizures and block GABA-A receptors. However, it is important to note that 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine has limitations in terms of its selectivity and specificity. It can also have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine. One area of interest is the development of more selective and specific GABA-A receptor antagonists that can be used in laboratory experiments. Another area of interest is the investigation of the role of GABA-A receptors in neurological disorders such as epilepsy, anxiety, and depression. Additionally, the potential therapeutic applications of 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine and related compounds for these disorders should be explored.

Scientific Research Applications

1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine has been used in various scientific research studies, particularly in the field of neuroscience. It is commonly used as a GABA-A receptor antagonist to investigate the effects of GABAergic drugs on the central nervous system. 1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine has been shown to induce seizures in animal models, making it a useful tool for studying the mechanisms of epilepsy. It has also been used to investigate the role of GABA-A receptors in anxiety and depression.

properties

IUPAC Name

1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5/c1-13-9-8-10-14(2)15(13)22-16(18-19-20-22)17(21(3)4)11-6-5-7-12-17/h8-10H,5-7,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJOMOYECMBGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine
Reactant of Route 2
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1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine
Reactant of Route 3
1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine
Reactant of Route 4
Reactant of Route 4
1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine
Reactant of Route 5
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1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine
Reactant of Route 6
Reactant of Route 6
1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N,N-dimethylcyclohexanamine

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